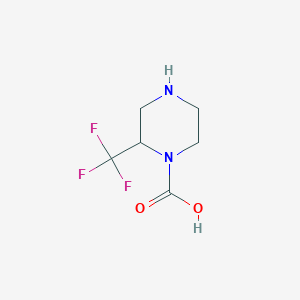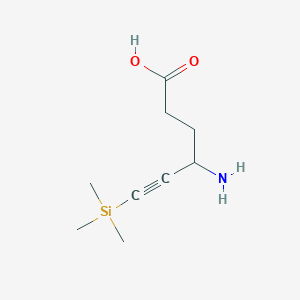
2-(Trifluoromethyl)piperazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)piperazine-1-carboxylic acid is a chemical compound with the molecular formula C6H9F3N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group (CF3) attached to the piperazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)piperazine-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine with trifluoromethylating agents under controlled conditions. For example, the reaction of piperazine with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)piperazine-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research into the compound’s pharmacological effects has shown promise in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)piperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)piperazine: Similar in structure but lacks the carboxylic acid group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a pyridine ring instead of a piperazine ring.
Uniqueness
2-(Trifluoromethyl)piperazine-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the piperazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C6H9F3N2O2 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C6H9F3N2O2/c7-6(8,9)4-3-10-1-2-11(4)5(12)13/h4,10H,1-3H2,(H,12,13) |
Clave InChI |
QZBODGMOPHYUET-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11899558.png)


![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)





![6-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899608.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)



